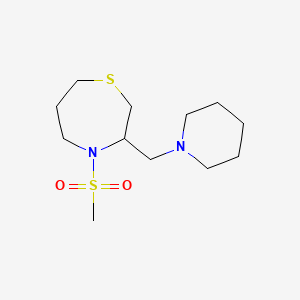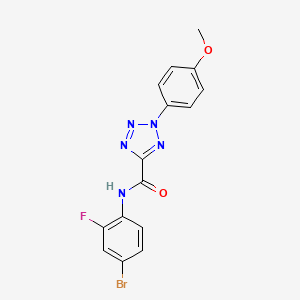
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a tetrazole derivative. Tetrazoles are a class of five-membered heterocyclic compounds that contain four nitrogen atoms and one carbon atom . The bromo, fluoro, and methoxyphenyl groups attached to the tetrazole ring could potentially influence its reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-withdrawing nature of the bromo and fluoro groups and the electron-donating nature of the methoxy group. These groups could potentially influence the compound’s conformation and reactivity .Chemical Reactions Analysis
As a tetrazole derivative, this compound could potentially participate in a variety of chemical reactions. The bromo and fluoro groups might make the compound more electrophilic, allowing it to participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromo and fluoro groups could increase the compound’s density and boiling point compared to other tetrazole derivatives .Scientific Research Applications
Radiotracer Development
- Positron Emission Tomography (PET) Tracers : The compound's derivatives have been studied for their potential as PET radiotracers. One study focused on the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which could be useful in studying cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).
Chemical Structure and Synthesis
- Structural Analysis : Research has been conducted on structurally similar compounds, revealing insights into their molecular geometry and interactions. For example, studies on N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides provided valuable information about intermolecular interactions and molecular conformations (Köysal et al., 2005).
Medicinal Chemistry and Pharmacology
- Antiallergic Activity : A study on 2-hydroxy-N-1H-tetrazol-5-ylbenzamides, including similar compounds, revealed their potential in treating allergies. This research provided insights into the structure-activity relationships for antiallergic activity (Ford et al., 1986).
- Cytotoxicity Studies : Investigations into the cytotoxicity of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including related compounds, have contributed to understanding their potential as anticancer agents (Hassan, Hafez, & Osman, 2014).
Pharmacophore Mapping
- Antimicrobial Agents : Novel N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, closely related to the compound , have been synthesized and characterized for their antimicrobial properties. This research has implications for developing new antimicrobial drugs (Bąk et al., 2020).
Synthesis Methodologies
- Novel Synthetic Approaches : Research on similar compounds has led to the development of innovative synthesis methods. For instance, the practical synthesis of CCR5 antagonists, which involve similar structural frameworks, has been explored (Ikemoto et al., 2005).
Nonlinear Optical Characterization
- Optical Nonlinearity : Studies on 1,3,4-oxadiazole derivatives, containing elements similar to the compound , have examined their optical nonlinearity, contributing to advancements in optoelectronics (Chandrakantha et al., 2011).
Future Directions
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN5O2/c1-24-11-5-3-10(4-6-11)22-20-14(19-21-22)15(23)18-13-7-2-9(16)8-12(13)17/h2-8H,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSLVHJPARSLIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(4-methylsulfanylphenyl)methanone](/img/structure/B2513649.png)
![methyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2513650.png)
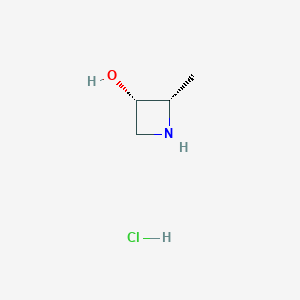
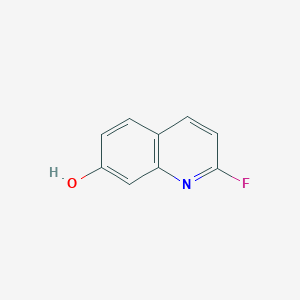
![(2E)-3-[(4-ethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2513658.png)
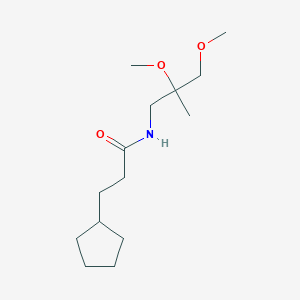
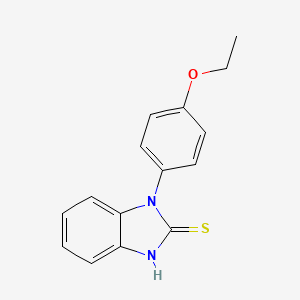
![N1-(2-methoxyethyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2513662.png)
![N-benzyl-N-(4,6-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2513663.png)
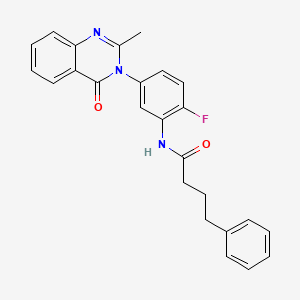

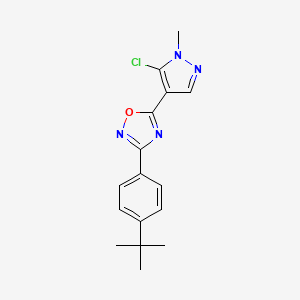
![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2513671.png)
